Cas no 1393545-26-0 (4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile)

4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile is a versatile brominated pyridine derivative featuring both an aminoethyl substituent and a nitrile functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromine and nitrile moieties, which facilitate further functionalization. The aminoethyl group enhances its utility in coupling reactions and as a precursor for heterocyclic scaffolds. Its well-defined structure and high purity make it suitable for research and development in medicinal chemistry, where precise molecular modifications are critical. The compound’s stability and solubility in common organic solvents further contribute to its practicality in synthetic workflows.
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile structure
1393545-26-0 structure
Product name:4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile
CAS No:1393545-26-0
MF:C8H8BrN3
Molecular Weight:226.073220252991
MDL:MFCD22546663
CID:5561916
PubChem ID:72217066

4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4-(2-AMINOETHYL)-6-BROMOPYRIDINE-2-CARBONITRILE
    • AB82297
    • EN300-25392278
    • 1393545-26-0
    • 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile
    • MDL: MFCD22546663
    • インチ: 1S/C8H8BrN3/c9-8-4-6(1-2-10)3-7(5-11)12-8/h3-4H,1-2,10H2
    • InChIKey: IOFJWAHQECRDBD-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(C#N)=N1)CCN

計算された属性

  • 精确分子量: 224.99016g/mol
  • 同位素质量: 224.99016g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 62.7Ų

4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-25392278-1g
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile
1393545-26-0
1g
$2724.0 2023-09-14
Enamine
EN300-25392278-0.05g
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile
1393545-26-0 95%
0.05g
$2288.0 2024-06-19
Enamine
EN300-25392278-0.1g
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile
1393545-26-0 95%
0.1g
$2397.0 2024-06-19
Enamine
EN300-25392278-1.0g
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile
1393545-26-0 95%
1.0g
$2724.0 2024-06-19
Enamine
EN300-25392278-5.0g
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile
1393545-26-0 95%
5.0g
$7901.0 2024-06-19
Enamine
EN300-25392278-10g
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile
1393545-26-0
10g
$11716.0 2023-09-14
Enamine
EN300-25392278-0.5g
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile
1393545-26-0 95%
0.5g
$2615.0 2024-06-19
Enamine
EN300-25392278-0.25g
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile
1393545-26-0 95%
0.25g
$2506.0 2024-06-19
Enamine
EN300-25392278-5g
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile
1393545-26-0
5g
$7901.0 2023-09-14
Enamine
EN300-25392278-10.0g
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile
1393545-26-0 95%
10.0g
$11716.0 2024-06-19

4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile 関連文献

4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrileに関する追加情報

4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile: A Comprehensive Overview

4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile, also known by its CAS number 1393545-26-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its pyridine ring structure, which serves as a central framework for several functional groups. The presence of an aminoethyl group at the 4-position, a bromine atom at the 6-position, and a cyano group at the 2-position makes it a unique molecule with diverse reactivity and potential uses.

The synthesis of 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile involves a series of well-established organic reactions. The starting material is typically a pyridine derivative, which undergoes substitution and addition reactions to introduce the desired functional groups. The aminoethyl group is introduced via nucleophilic substitution, while the bromine atom is incorporated through electrophilic substitution. The cyano group is added using either nitrile formation or substitution reactions. These steps are optimized to ensure high yields and purity of the final product.

The physical properties of 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile are critical for its applications. It has a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility in polar solvents makes it suitable for various chemical reactions, including those in aqueous environments. The compound's stability under normal conditions ensures its usability in both laboratory and industrial settings.

In recent years, 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile has gained attention in the field of drug discovery. Its unique structure allows it to act as a scaffold for designing bioactive molecules. Researchers have explored its potential as an inhibitor of various enzymes, including kinases and proteases. For instance, studies have shown that derivatives of this compound can modulate the activity of cyclin-dependent kinases (CDKs), which are implicated in cancer progression. These findings highlight its potential as a lead compound for anti-cancer drug development.

Beyond pharmaceutical applications, 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile has found utility in materials science. Its ability to form coordination complexes with metal ions makes it a valuable component in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies. Recent advancements have demonstrated that incorporating this compound into MOFs can enhance their stability and selectivity for specific gas molecules.

The versatility of 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile also extends to its use as an intermediate in organic synthesis. Its functional groups provide multiple sites for further chemical modifications, enabling the construction of complex molecular architectures. For example, the aminoethyl group can be used to introduce additional functionalities such as hydroxyl or carboxylic acid groups through simple reaction steps.

In terms of environmental impact, researchers have investigated the biodegradation pathways of 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation through oxidative cleavage of its cyano group and subsequent mineralization. This information is crucial for assessing its environmental safety and ensuring sustainable practices in its production and use.

The latest research on 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile has focused on its role in click chemistry reactions. Its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has opened new avenues for rapid molecule assembly. This property makes it an attractive candidate for synthesizing libraries of compounds with diverse structures, facilitating high-throughput screening in drug discovery.

In conclusion, 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile, with its CAS number 1393545-26-0, is a multifaceted compound with applications spanning drug discovery, materials science, and organic synthesis. Its unique structure and reactivity continue to drive innovative research across various disciplines. As advancements in synthetic chemistry and materials science progress, this compound is poised to play an increasingly important role in developing novel technologies and therapeutic agents.

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